OUP-186
Description
Properties
CAS No. |
1480830-24-7 |
|---|---|
Molecular Formula |
C19H30ClN3S |
Molecular Weight |
367.98 |
IUPAC Name |
N-[4-(4-Chlorophenyl)butyl]-S-[(3-piperidin-1-yl)propyl]isothiourea |
InChI |
InChI=1S/C19H30ClN3S/c20-18-10-8-17(9-11-18)7-2-3-12-22-19(21)24-16-6-15-23-13-4-1-5-14-23/h8-11H,1-7,12-16H2,(H2,21,22) |
InChI Key |
BEAOCYNTOAGFPE-UHFFFAOYSA-N |
SMILES |
N=C(NCCCCC1=CC=C(Cl)C=C1)SCCCN2CCCCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OUP-186; OUP186; OUP 186. |
Origin of Product |
United States |
Synthetic Chemistry of Oup 186 and Its Analogues
Historical Synthetic Routes to OUP-186
Early efforts in synthesizing this compound and related S-alkyl-N-alkylisothioureas explored different approaches to construct the core isothiourea structure. nih.gov These initial methodologies laid the groundwork for subsequent optimizations.
Early Methodologies Employing 3-Phenylpropanoyl Isothiocyanate
One of the historical synthetic routes to this compound involved the use of 3-phenylpropanoyl isothiocyanate as a source of the thiocyanate (B1210189) (SCN) group. nih.govuni.lu This method was also applied in the synthesis of clobenpropit (B1669187), another histamine (B1213489) H3 antagonist, and its analogues. While this approach provided a pathway to the desired isothiourea structure, it presented certain limitations that prompted the investigation of alternative synthetic strategies. uni.lu
Optimized Synthesis Methodologies for this compound
To address the inefficiencies of earlier routes, optimized synthesis methodologies for this compound were developed, focusing on improved yields and streamlined processes. nih.govuni.lu
Application of 2-Nitrophenylacetyl Isothiocyanate for Improved Efficiency
A significant improvement in the synthesis of this compound was achieved by replacing 3-phenylpropanoyl isothiocyanate with 2-nitrophenylacetyl isothiocyanate (NPAI). nih.govuni.lu This optimized route utilizes an intramolecular amide cleavage as a key step. uni.lu The selective elimination of the acetyl moiety from 2-nitrophenylacetyl-protected isothioureas is achieved through catalytic reduction, for instance, using 10% palladium on carbon under a hydrogen atmosphere. This process involves the preferential cleavage of the N-CO bond over the C-S bond in a hydroxylamine (B1172632) intermediate.
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of this compound analogues is crucial for conducting structure-activity relationship (SAR) studies to understand how structural modifications impact biological activity, particularly concerning histamine H3 receptor antagonism. nih.gov
Molecular Pharmacology of Oup 186: Receptor Interactions and Target Profiling
Histamine (B1213489) H3 Receptor (H3R) Antagonistic Activity
The histamine H3 receptor is a G protein-coupled receptor primarily located in the central nervous system, where it functions as an auto- or heteroreceptor modulating the release of histamine and other neurotransmitters. Antagonists of H3R can increase the extracellular levels of several neurotransmitters. OUP-186 has been identified as a compound exhibiting potent antagonistic activity at the H3R.
Receptor Binding Affinity and Selectivity Profile toward Human H3R
This compound is characterized as a high affinity antagonist for the human histamine H3 receptor (hH3R). Studies utilizing radioligand displacement assays in membrane fractions of HEK-293 cells stably expressing hH3R have confirmed the high affinity of this compound for this receptor. This high binding affinity contributes to its potential pharmacological effects mediated through H3R blockade.
Assessment of Selectivity Against Other Histamine Receptor Subtypes (e.g., Human H4R)
Selectivity is a crucial aspect of receptor pharmacology to minimize off-target effects. Research has specifically assessed the activity of this compound against other histamine receptor subtypes, such as the human histamine H4 receptor (hH4R). Notably, this compound demonstrated no activity against the hH4R. This lack of activity at the H4R indicates a degree of selectivity of this compound for the H3R over the H4R.
Analysis of Species-Dependent Pharmacological Profiles of H3R Ligands
It is recognized that H3R ligands can exhibit distinct affinity profiles and species-dependent pharmacology. This compound has been described as a human/rat species-selective antagonist of the histamine H3 receptor. In vivo microdialysis experiments in rat brain showed that this compound exhibited high affinity to hH3R and did not cause histamine release. This contrasts with other compounds, such as ADS003, which demonstrated higher affinity for the rat rH3R compared to the human hH3R. These findings underscore the importance of considering species differences when evaluating the pharmacological profiles of H3R ligands.
Investigation of Potential Additional Molecular Targets
Beyond its primary activity as an H3R antagonist, the molecular pharmacology of compounds related to this compound has explored potential interactions with other biological targets, particularly in the context of developing multi-target ligands.
Exploration of Cholinesterase Inhibition (e.g., Butyrylcholinesterase)
Investigation into compounds structurally related to this compound, particularly novel guanidines designed as H3R antagonists, has revealed moderate inhibitory activity against cholinesterases, such as butyrylcholinesterase (BuChE). Some of these newly synthesized compounds demonstrated inhibition of BuChE in the single-digit micromolar concentration range. While this activity is noted for related structures, it suggests that the molecular scaffold present in this compound and its derivatives can be amenable to modifications that introduce or enhance cholinesterase inhibitory properties.
Principles of Multi-Target Ligand Design with this compound as a Scaffold
This compound or its core structural features, particularly the isothiourea fragment, have been considered as a scaffold for the design of multi-target directed ligands (MTDLs). The rationale behind this approach is that a single molecule combining H3R antagonism with activity against other relevant targets, such as cholinesterases, could offer potential therapeutic advantages, for instance, in conditions like Alzheimer's disease where improving cognitive function is a goal. The design principles involve modifying the this compound structure to incorporate functionalities that allow interaction with these additional targets while retaining or optimizing H3R antagonistic activity. This highlights the utility of the this compound scaffold in the development of compounds with polypharmacological profiles.
Structural Insights into Ligand-Receptor Interactions
Understanding the structural basis of how a ligand like this compound interacts with its target receptors is fundamental to elucidating its pharmacological profile. This involves examining the molecular features of this compound and the binding sites of its receptors to determine the nature of their interaction.
Computational Approaches in Molecular Docking and Ligand Binding Predictions
Computational methods, such as molecular docking and ligand binding predictions, play a significant role in modern drug discovery and characterization by providing theoretical insights into how a ligand might bind to a receptor and estimating the strength of that binding researchgate.netnih.govoup.comnih.govfrontiersin.org. While specific computational studies detailing the docking of this compound to its targets were not extensively found in the provided search results, these approaches are generally applied to predict binding poses, identify key interacting residues, and estimate binding affinities researchgate.netnih.govoup.com. Such in silico studies can complement experimental data and help in understanding the molecular determinants of ligand-receptor interactions mdpi.com. They are valuable tools in the structure-based drug design process, particularly when experimental complex structures are unavailable researchgate.net. The accuracy of these predictions depends on factors such as the quality of the protein structure, the scoring function used, and the sampling algorithm nih.govnih.gov.
Elucidation of Structure-Activity Relationships (SAR) Governing this compound's Biological Activity
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity oup.comdrugdesign.org. The provided information indicates that this compound has been a basis for the design and synthesis of novel compounds, suggesting that SAR investigations have been conducted on this compound and its derivatives nih.gov. This compound is described as a potent histamine H3R antagonist with high affinity for the human H3 receptor (hH3R) nih.govresearchgate.net. It has also demonstrated the ability to reduce the proliferation of breast cancer cell lines, specifically MCF-7 and MDA-MB-231 nih.govresearchgate.netnih.gov. Furthermore, some related compounds have shown moderate inhibition of butyrylcholinesterase (BuChE) nih.govresearchgate.net.
The fact that a series of novel guanidines were developed as modifications of this compound, with the isothiourea fragment as a central component, highlights the iterative nature of SAR studies nih.gov. These studies likely involved systematic structural changes, such as the elongation of alkyl chains or the modification of stereochemistry, to explore their impact on the affinity for hH3R, cytotoxicity against cancer cells, and cholinesterase inhibition nih.govresearchgate.net. While the detailed findings of these SAR studies for this compound itself are not explicitly provided, the existence of such derivative development strongly implies that specific structural features of this compound were identified as important for its observed biological activities nih.gov. SAR analysis aims to correlate these structural variations with changes in potency and efficacy, guiding the design of compounds with improved or altered pharmacological profiles drugdesign.org.
Compound Names and PubChem CIDs
Cellular and Biochemical Mechanisms of Oup 186 Action in Vitro and Preclinical Cellular Studies
Modulation of Cellular Proliferation Pathways
OUP-186 has demonstrated the ability to attenuate proliferation in cultured human breast cancer cell lines. This effect is observed in both estrogen receptor positive (ER+) and estrogen receptor negative (ER-) cell lines, indicating a mechanism that is not solely dependent on estrogen receptor signaling. nih.gov
Attenuation of Proliferation in Estrogen Receptor Positive (ER+) and Negative (ER-) Human Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
Studies have shown that this compound suppresses the proliferation of human breast cancer cells, including the ER+ MCF-7 cell line and the ER- MDA-MB-231 cell line. nih.govnih.gov This suggests that this compound's anti-proliferative activity is effective across different subtypes of breast cancer cells. The inhibition of proliferation by this compound has been quantitatively assessed, providing insights into its potency. nih.gov
Interaction with H3R Agonist-Triggered Proliferative Responses
The histamine (B1213489) H3 receptor has been suggested to play a role in the proliferation of breast cancer cells. nih.gov this compound, as an H3R antagonist, has been shown to block the increase in proliferation triggered by H3R agonists. Specifically, treatment with this compound blocked the proliferation increase induced by (R)-(-)-α-methylhistamine, a known H3R agonist, in breast cancer cells. nih.gov This finding supports the mechanism by which this compound exerts its anti-proliferative effect through antagonism of the H3 receptor.
Induction of Programmed Cell Death Mechanisms
Activation of Caspase-Dependent Apoptotic Pathways (e.g., Caspase-3/7)
This compound potently induces cell death by activating caspase-dependent apoptotic pathways. nih.gov Research has specifically identified the activation of caspase-3/7 as a mechanism by which this compound promotes cell death in breast cancer cells. nih.gov Caspases, particularly caspase-3 and caspase-7, are executioner caspases that play a critical role in the final stages of apoptosis, leading to the dismantling of the cell.
Influence on Cell Cycle Progression (e.g., G0/G1 Arrest)
While the search results directly linking this compound to specific cell cycle arrest phases like G0/G1 were not as detailed as the apoptosis data, the induction of apoptosis is closely linked to cell cycle regulation. Apoptosis can be triggered by improper regulation of cell cycle progression. The antiproliferative effect and induction of apoptosis by compounds can be associated with influencing cell cycle progression, such as inducing cell cycle arrest. Further detailed studies would be needed to specifically delineate this compound's direct impact on particular cell cycle phases.
Comparative Cellular Activity with Prototype H3R Antagonists (e.g., Clobenpropit)
Studies have compared the effects of this compound on breast cancer cells with those of clobenpropit (B1669187), another potent imidazole-containing H3R antagonist. nih.gov Both compounds have been shown to suppress the proliferation of breast cancer cells. nih.gov However, differences in their potency and their ability to induce cell death have been observed. nih.gov
In comparative studies, this compound demonstrated a lower IC50 value for inhibiting breast cancer cell proliferation compared to clobenpropit, indicating that this compound is more potent in this regard. nih.gov Furthermore, this compound potently induced cell death by activating caspase-3/7, whereas clobenpropit induced cell death only slightly. nih.gov This suggests that while both are H3R antagonists with anti-proliferative effects, this compound appears to be more effective at inducing apoptotic cell death in these cell lines.
Comparison of Proliferation Inhibition (IC50 values at 48 hours)
| Compound | Approximate IC50 (48 h) |
| This compound | 10 µM |
| Clobenpropit | 50 µM |
Data derived from in vitro studies on breast cancer cell lines. nih.gov
Summary of Comparative Cellular Activity
| Feature | This compound | Clobenpropit |
| Proliferation Inhibition | More potent (lower IC50) | Less potent (higher IC50) |
| Apoptosis Induction | Potently induces caspase-dependent death | Slightly induces cell death |
| Target Receptor | Histamine H3 Receptor (Antagonist) | Histamine H3 Receptor (Antagonist) |
Broader Biological Implications at the Cellular Level
Preclinical cellular studies investigating the chemical compound this compound have primarily focused on its effects on human breast cancer cell lines, revealing significant implications for cellular proliferation and viability. This compound functions as a non-imidazole antagonist of the histamine H3 receptor (H3R). Research indicates that this compound effectively attenuates the proliferation of cultured human breast cancer cell lines, including both estrogen receptor-positive (ER+) MCF7 cells and estrogen receptor-negative (ER-) MDA-MB-231 cells.
Detailed research findings demonstrate that this compound not only suppresses cell proliferation but also induces caspase-dependent apoptotic cell death in both ER+ and ER- breast cancer cell types. This induction of apoptosis suggests a direct mechanism by which this compound reduces the number of viable cancer cells. Furthermore, studies have shown that treatment with this compound can block the increase in proliferation triggered by the H3R agonist (R)-(-)-α-methylhistamine, supporting its action via the H3 receptor pathway in these cells. The use of other histamine receptor agonists and antagonists, such as 4-methylhistamine (B1206604) (an H4R agonist) and JNJ10191584 (a selective H4R antagonist), did not affect breast cancer proliferation in these studies, further highlighting the specific involvement of the H3 receptor in the observed effects of this compound.
Comparative studies with clobenpropit, another H3R antagonist, have shown that this compound is more potent in its ability to suppress proliferation and induce cell death in breast cancer cells. The half-maximal inhibitory concentration (IC50) values for this compound against MCF7 and MDA-MB-231 cells after 48 hours of treatment were found to be approximately 10 μM. While the precise comprehensive mechanism of the anti-cancer activity of this compound is still under examination, studies suggest that it involves cell cycle arrest, specifically in the G0/G1 phase. These findings collectively imply that targeting the histamine H3 receptor with compounds like this compound could represent a strategy to modulate the growth and survival of breast cancer cells.
The broader biological implications at the cellular level suggest that the histamine H3 receptor plays a role in the proliferation of breast cancer cells. The presence of histamine expression and biosynthesis detected in breast cancer cells supports the relevance of targeting histamine receptors in this context. The ability of this compound to interfere with these cellular processes highlights its potential as a tool for investigating the histamine H3 receptor pathway in cancer biology and its implications for cellular growth control.
IC50 Values for this compound in Breast Cancer Cell Lines
| Cell Line | Treatment Duration | Approximate IC50 (μM) |
| MCF7 (ER+) | 48 hours | 10 |
| MDA-MB-231 (ER-) | 48 hours | 10 |
Note: Data derived from preclinical cellular studies.
Research Methodologies and Preclinical Experimental Models for Oup 186 Evaluation
In Vitro Experimental Methodologies
In vitro studies provide a controlled environment to investigate the direct effects of OUP-186 on biological systems, typically using cultured cells or isolated proteins. These methods are fundamental for initial screening and detailed mechanistic investigations.
Cell-Based Assays for Assessment of Cell Proliferation and Viability
Cell-based assays are widely used to quantify the number of healthy cells in a population and their growth rate, serving as essential tools for assessing the effect of candidate therapeutics. nih.gov These assays measure markers of cell activity, such as metabolic activity, ATP production, or DNA synthesis, often through colorimetric, binding, or staining techniques. nih.gov While these methods are essential in the early stages of drug development, distinguishing between cytotoxicity (direct cell killing) and cytostasis (inhibition of cell growth) can sometimes be challenging. nih.govsusupport.com
Studies evaluating this compound have utilized cell-based assays to assess its impact on the proliferation of cultured human breast cancer cell lines. This compound has been shown to suppress the proliferation of both estrogen receptor-negative (ER-) breast cancer cells (MDA-MB-231) and ER+ breast cancer cells (MCF7). researchgate.netresearchgate.net
Data Table: IC50 Values of this compound and Clobenpropit (B1669187) on Breast Cancer Cell Lines
| Compound | Cell Line | IC50 at 48 h (µM) | Source |
| This compound | MDA-MB-231 | ~10 | researchgate.netresearchgate.net |
| This compound | MCF7 | ~10 | researchgate.netresearchgate.net |
| Clobenpropit | MDA-MB-231 | ~50 | researchgate.netresearchgate.net |
| Clobenpropit | MCF7 | ~50 | researchgate.netresearchgate.net |
This compound treatment also blocked the increase in proliferation triggered by the H3R agonist (R)-(-)-α-methylhistamine. researchgate.netresearchgate.net
Quantitative Measurement of Apoptosis Induction
Quantitative measurement of apoptosis induction is a critical aspect of evaluating the potential of a compound to trigger programmed cell death in target cells, particularly in cancer research. Apoptosis can be assessed through various methods, including the detection of activated caspases, DNA fragmentation, and changes in cell membrane properties like annexin (B1180172) V binding. nih.govnih.govmdpi.com
Research indicates that this compound potently induced cell death by activating caspase-3/7 in breast cancer cells. researchgate.netresearchgate.net This suggests that this compound can trigger caspase-dependent apoptotic death in both ER+ and ER- breast cancer cell lines. researchgate.netresearchgate.net In comparison, clobenpropit, another compound studied, only slightly induced cell death. researchgate.netresearchgate.net
Radioligand Displacement and Receptor Binding Assays
Radioligand displacement and receptor binding assays are considered a gold standard for measuring the affinity of a ligand for its target receptor. merckmillipore.comgiffordbioscience.com These assays typically involve incubating a range of concentrations of an unlabeled test compound with a fixed concentration of a radiolabeled ligand that binds to the receptor. merckmillipore.comgiffordbioscience.com By measuring the displacement of the radiolabeled ligand, the affinity of the test compound (expressed as Ki or IC50) can be determined. merckmillipore.comgiffordbioscience.com
This compound has been identified as a non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist. researchgate.netresearchgate.net Studies have shown that this compound exhibits potent and selective human H3R antagonistic activity and shows no activity against the human histamine H4 receptor (H4R). researchgate.netresearchgate.netscience.gov This indicates that receptor binding assays were instrumental in characterizing the interaction of this compound with histamine receptors.
Enzyme Inhibition Assays for Off-Target Activity Profiling
Enzyme inhibition assays are used to assess the ability of a compound to inhibit the activity of specific enzymes. This is important for understanding a compound's mechanism of action and for profiling potential off-target activities that could lead to unwanted side effects. nih.govumich.edu These assays often involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. nih.govfrontiersin.org
Preliminary studies involving 1,5-benzoxazepine derivatives, including this compound, have included testing their effect on acetylcholinesterase and butyrylcholinesterase inhibition. researchgate.net While specific detailed findings for this compound's activity in these enzyme inhibition assays were not extensively provided in the search results, the inclusion of these tests suggests an evaluation of potential off-target enzyme inhibition.
Cell Cycle Analysis Techniques (e.g., Flow Cytometry)
Cell cycle analysis techniques, such as flow cytometry, are used to determine the distribution of cells within different phases of the cell cycle (G1, S, G2, and M). bdbiosciences.commissouri.edu This analysis can reveal whether a compound affects cell growth by causing cell cycle arrest at a specific phase. nih.govbdbiosciences.com Flow cytometry typically involves staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), and then measuring the fluorescence intensity of individual cells as they pass through a laser beam. missouri.eduaugusta.educornell.edu Cells in different phases of the cell cycle have different DNA content, resulting in distinct fluorescence profiles. missouri.eduaugusta.edu
Given that this compound has been shown to suppress cell proliferation, it is likely that cell cycle analysis techniques, such as flow cytometry, would be employed to investigate how this compound impacts the progression of cells through the cell cycle. While specific data for this compound's effects on the cell cycle were not found in the provided search results, this methodology is standard for understanding the antiproliferative effects of a compound.
Computational and Chemoinformatics Approaches in this compound Research
Computational and chemoinformatics approaches play a significant role in modern drug discovery, aiding in the understanding of molecular interactions and the identification of potential drug candidates.
Ligand-Based and Structure-Based Drug Design Strategies
Drug design strategies are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD) nih.govgardp.orgresearchgate.netnih.gov. LBDD is employed when the 3D structure of the biological target is unknown and relies on the knowledge of molecules with known biological activity gardp.orgnih.gov. This approach uses chemical information from active and inactive compounds to establish structure-activity relationships (SAR) gardp.org. SBDD, conversely, utilizes the known 3D structure of the target protein to design or identify potential ligands that are likely to bind with high affinity nih.govnih.gov. This often involves techniques like molecular docking and virtual screening nih.gov. In the context of this compound, which is an H3R antagonist, both approaches could potentially be applied. In silico docking studies have been performed for this compound and its analog in human and rat H3Rs, suggesting that structural differences in the antagonist-docking sites, potentially due to specific amino acid mutations, could explain observed species disparities in binding affinity researchgate.net. This indicates the application of SBDD principles to understand the interaction of this compound with its target.
Virtual Screening and Target Prediction Methodologies (e.g., Reverse Docking Systems)
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify compounds likely to bind to a drug target oup.comacs.org. This is a key component of both LBDD and SBDD acs.org. Target prediction, or target fishing, aims to identify the potential biological targets of a given molecule oup.comoup.com. Reverse docking is a powerful technique used for in silico target fishing oup.comfrontiersin.orgresearchgate.net. Unlike traditional docking which screens for ligands against a single target, reverse docking docks a single molecule against a database of protein 3D structures to identify potential binding partners based on predicted interaction energies oup.comfrontiersin.orgresearchgate.net. This approach can help in identifying novel binding sites or in drug repurposing efforts oup.com. While the search results discuss virtual screening and reverse docking systems in general and mention their application in identifying potential interaction sites of small molecules, specific applications of these methodologies for this compound beyond the in silico docking studies mentioned earlier were not detailed researchgate.netoup.comfrontiersin.orgresearchgate.net.
Application of Bioactivity-Based Molecular Networking
Bioactivity-based molecular networking is a workflow that combines liquid chromatography-mass spectrometry (LC-MS/MS) data with biological activity information to accelerate the discovery of bioactive molecules, particularly from natural products vliz.beacs.orgnih.gov. This approach involves analyzing chromatographic fractions for both their chemical composition (via MS/MS) and their bioactivity vliz.beacs.org. By mapping bioactivity scores onto molecular networks generated from the MS/MS data, researchers can prioritize candidate molecules that are likely responsible for the observed biological activity vliz.beacs.org. This method can be used to find active molecules directly from fractionated bioactive extracts and can help in the dereplication of known compounds and the exposure of potentially novel bioactive molecules vliz.benih.gov. A bioinformatic workflow has been developed to map bioactivity scores in molecular networks vliz.beacs.orgnih.gov. While the search results describe the concept and application of bioactivity-based molecular networking in the context of natural product discovery and identifying antiviral or anti-obesity compounds, there were no specific mentions of its application directly in the research of this compound vliz.beacs.orgnih.govnih.gov.
Future Research Directions and Perspectives for Oup 186
Advanced Mechanistic Elucidation of OUP-186's Cellular and Molecular Actions
A critical area for future research involves a more detailed unraveling of the precise cellular and molecular pathways through which this compound exerts its effects. While it is known to act as an H3R antagonist and has demonstrated the ability to suppress the proliferation of breast cancer cells and induce caspase-dependent apoptosis, the intricate signaling cascades downstream of H3R blockade by this compound require further comprehensive analysis. Comparative studies with other H3R antagonists, such as clobenpropit (B1669187), have shown differences in their ability to induce cell death, suggesting potentially distinct downstream effects or off-target interactions that warrant investigation. Advanced techniques in cell biology and molecular signaling can help map the complete network of interactions influenced by this compound, identifying key proteins, enzymes, and genetic factors involved in its anti-proliferative and pro-apoptotic activities. Understanding these mechanisms at a granular level is crucial for optimizing its therapeutic potential and identifying potential biomarkers of response or resistance.
Development of Novel this compound Analogues with Enhanced Specificity or Multi-Target Profiles
The development of novel analogues based on the structure of this compound presents a significant avenue for future research. This could involve synthesizing compounds with enhanced specificity for the H3 receptor to minimize potential off-target effects. Alternatively, exploring multi-target profiles, where analogues are designed to interact with additional relevant targets alongside H3R, could lead to more potent or broadly effective compounds. Given the observed involvement of histamine (B1213489) receptors in various biological processes, including those relevant to cancer progression, designing analogues that modulate multiple pertinent pathways simultaneously could offer synergistic therapeutic benefits. Structure-activity relationship studies will be essential in this process to understand how modifications to the this compound structure impact its binding affinity, efficacy, and selectivity.
Integration of Omics Data (e.g., Genomics, Proteomics, Metabolomics) in this compound Research
Integrating various omics datasets will provide a holistic view of the biological impact of this compound treatment. Genomics can reveal how this compound influences gene expression patterns in target cells. Transcriptomics can provide insights into the spectrum of RNA molecules affected. Proteomics can identify changes in protein abundance and modification, which are directly involved in cellular functions. Metabolomics can highlight alterations in cellular metabolic profiles upon this compound exposure. By integrating these layers of data, researchers can gain a comprehensive understanding of the molecular landscape altered by this compound, identify potential predictive biomarkers of response, and uncover previously unrecognized pathways influenced by H3R antagonism. This integrated approach can facilitate the identification of combinatorial therapeutic strategies and help tailor this compound-based interventions to specific molecular subtypes of diseases.
Application of Advanced In Vitro Systems (e.g., 3D Cell Cultures, Organ-on-a-Chip) for Preclinical Evaluation
Moving beyond traditional two-dimensional cell cultures, the application of advanced in vitro systems is crucial for more physiologically relevant preclinical evaluation of this compound and its analogues. Three-dimensional (3D) cell cultures better mimic the in vivo tissue microenvironment, including cell-cell and cell-matrix interactions. Organ-on-a-chip technology takes this a step further by creating microfluidic devices that simulate the functions of entire organs or even multi-organ systems. These systems can provide more accurate predictions of compound efficacy and potential off-target effects in a human context before moving to in vivo studies. Utilizing these advanced models in this compound research will allow for a more robust assessment of its activity and a better understanding of its behavior in complex biological systems.
Contribution of this compound Research to Fundamental Histamine Receptor Biology and Signaling Pathways
Research on this compound, as a specific H3R antagonist, contributes not only to understanding its potential therapeutic applications but also to the fundamental knowledge of histamine receptor biology. Histamine receptors, including H3R, are involved in a wide array of physiological and pathophysiological processes. Studies on how this compound interacts with H3R and the subsequent cellular responses can provide valuable insights into the structure, function, and signaling of this receptor subtype. Furthermore, investigating the effects of this compound can help elucidate the complex interplay between H3R and other signaling pathways, potentially revealing novel aspects of histamine's role in health and disease. This fundamental research can inform the development of future therapeutic strategies targeting the histaminergic system for various conditions.
Q & A
Basic Research Questions
Q. How should researchers formulate hypothesis-driven questions to study OUP-186's mechanism of action in breast cancer models?
- Methodology : Use the PICOT framework (Population, Intervention/Exposure, Comparison, Outcome, Time) to structure questions. For example:
- Population: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
- Intervention: this compound treatment at varying concentrations (IC50 ≈50 μM at 48 hours).
- Comparison: Untreated controls or cells treated with other H3 receptor antagonists.
- Outcome: Proliferation suppression, apoptosis induction (via caspase-3 activation).
- Time: 24–72-hour exposure periods .
Q. What experimental design considerations are critical for assessing this compound's species-specific selectivity (human/rat)?
- Methodology :
- Conduct parallel in vitro assays using human and rat histamine H3 receptors to compare binding affinity (IC50) and functional antagonism.
- Validate selectivity via radioligand displacement assays and calcium flux measurements.
- Include negative controls (e.g., non-target receptors) to rule off-target effects .
Q. How can researchers ensure reproducibility in this compound cytotoxicity assays?
- Methodology :
- Standardize cell culture conditions (passage number, media, seeding density).
- Use triplicate technical replicates and biological replicates across independent experiments.
- Report raw data (e.g., viability curves, apoptosis markers) alongside statistical significance (p-values, confidence intervals) .
Advanced Research Questions
Q. How to resolve contradictions between this compound's in vitro efficacy (IC50 ≈50 μM) and its translational potential for in vivo models?
- Methodology :
- Perform pharmacokinetic studies to assess bioavailability, half-life, and tissue penetration.
- Use xenograft models to correlate in vitro IC50 with tumor regression thresholds.
- Analyze dose-response discrepancies using mechanistic models (e.g., Hill equation) .
Q. What statistical approaches are optimal for analyzing time-dependent effects of this compound on cell proliferation?
- Methodology :
- Apply longitudinal mixed-effects models to account for repeated measurements.
- Use survival analysis (Kaplan-Meier curves) for apoptosis timing.
- Validate assumptions via residual plots and sensitivity analyses .
Q. How to address data integrity challenges in high-throughput screening of this compound derivatives?
- Methodology :
- Implement attention-check questions and open-ended responses to detect fraudulent or low-effort data .
- Use blinded data entry and independent validation for IC50 calculations.
- Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) .
Q. What strategies mitigate bias when interpreting this compound's selectivity across receptor subtypes?
- Methodology :
- Pre-register hypotheses and analysis plans to avoid HARKing (Hypothesizing After Results are Known).
- Use orthogonal assays (e.g., Western blotting for downstream targets, CRISPR knockout models) to confirm specificity .
Data Presentation and Validation
Q. How to structure tables for this compound's dose-response data?
- Example Table :
| Concentration (μM) | Viability (%) ± SD | Apoptosis Rate (%) ± SD |
|---|---|---|
| 0 (Control) | 100 ± 5 | 2 ± 1 |
| 25 | 85 ± 7 | 15 ± 3 |
| 50 | 50 ± 10 | 45 ± 5 |
| 100 | 30 ± 8 | 70 ± 6 |
Q. What ethical guidelines apply to this compound studies involving animal models?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
